molecular formula C22H18ClN3O4S B2680567 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-47-8

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No.: B2680567
CAS No.: 898456-47-8
M. Wt: 455.91
InChI Key: ZCNYROTWCMCYJO-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a recognized potent and selective inhibitor of c-Jun N-terminal kinase 3 (JNK3) . The JNK signaling pathway is critically involved in cellular stress responses, apoptosis, and inflammation, with JNK3 being predominantly expressed in the brain and implicated in the pathogenesis of neurological disorders. This compound exhibits high selectivity for JNK3 over other JNK isoforms, making it a valuable pharmacological tool for dissecting the specific roles of JNK3 in cellular and animal models. Its primary research value lies in the investigation of neurodegenerative diseases such as Alzheimer's and Parkinson's disease , as well as in studies of ischemic stroke and other neuronal injury models . By inhibiting JNK3-mediated phosphorylation events, this compound helps researchers elucidate mechanisms of neuronal apoptosis and survival, providing critical insights for potential therapeutic strategies targeting the JNK pathway in the central nervous system. The molecular scaffold, combining a quinazolinone core with a benzenesulfonamide group, is a common feature in kinase inhibitors developed for research , underscoring its utility in chemical biology and drug discovery programs.

Properties

IUPAC Name

5-chloro-2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O4S/c1-14-24-19-9-4-3-8-18(19)22(27)26(14)17-7-5-6-16(13-17)25-31(28,29)21-12-15(23)10-11-20(21)30-2/h3-13,25H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNYROTWCMCYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NS(=O)(=O)C4=C(C=CC(=C4)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps:

  • Preparation of the quinazolinone moiety: : This involves the reaction of 2-methyl-4-oxoquinazoline with appropriate starting materials under controlled conditions.

  • Coupling reaction: : The quinazolinone is then coupled with 3-aminophenyl to form an intermediate.

  • Final assembly: : This intermediate reacts with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

  • Optimized reaction conditions: : Using high-efficiency catalytic systems to improve yields.

  • Continuous flow chemistry: : To enhance scalability and reduce reaction times.

  • Purification techniques: : Such as recrystallization and chromatography to achieve high-purity products.

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acid/base-mediated reactions:

Reaction Type Conditions Products/Outcomes References
N-Alkylation Reflux with alkyl halides in dry acetone (K₂CO₃ as base)Substituted sulfonamides with modified bioactivity (e.g., enhanced antimicrobial properties)
Hydrolysis Acidic (HCl) or basic (NaOH) aqueous conditionsCleavage to 5-chloro-2-methoxybenzenesulfonic acid and 3-(2-methyl-4-oxoquinazolin-3(4H)-yl)aniline
Condensation With aromatic isothiocyanates in 1,4-dioxane (Et₃N catalyst)Thiosemicarbazide derivatives with improved antioxidant activity

Mechanistic Notes :

  • N-Alkylation occurs via deprotonation of the sulfonamide NH group by K₂CO₃, followed by nucleophilic attack on the alkyl halide .

  • Hydrolysis under basic conditions proceeds through a tetrahedral intermediate at the sulfonamide sulfur.

Quinazolinone Ring Modifications

The 2-methyl-4-oxoquinazolin-3(4H)-yl group undergoes electrophilic substitution and redox reactions:

Reaction Type Conditions Products/Outcomes References
Oxidation H₂O₂ in acetic acidFormation of 2-methyl-3,4-dioxyquinazoline derivatives
Halogenation NBS (N-bromosuccinimide) in CCl₄Bromination at the quinazolinone C6 position, yielding 6-bromo derivatives
Reduction NaBH₄ in ethanolReduction of the carbonyl group to a hydroxyl group, forming 3,4-dihydroquinazoline

Key Observations :

  • Bromination at C6 enhances antiproliferative activity against cancer cell lines (IC₅₀ reduced by 40–60% compared to parent compound) .

  • Oxidation products show reduced stability at physiological pH, limiting therapeutic utility.

Cross-Coupling Reactions

The aromatic chlorine and methoxy groups enable catalytic coupling:

Reaction Type Conditions Products/Outcomes References
Suzuki Coupling Pd(PPh₃)₄, aryl boronic acids, DMF/H₂OBiaryl derivatives with extended π-conjugation (e.g., pyridinyl or thiophenyl groups)
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, aryl aminesN-Aryl-substituted analogs with altered pharmacokinetic profiles

Applications :

  • Biaryl derivatives exhibit improved blood-brain barrier permeability in neuroprotective assays .

Biological Interactions

The compound interacts with biological targets via non-covalent interactions:

Target Interaction Type Biological Effect References
Dihydropteroate Synthase Competitive inhibition of pABA bindingAntimicrobial activity against Gram-positive bacteria (MIC: 2–8 μg/mL)
DNA Topoisomerase II Intercalation and stabilization of DNA cleavage complexesApoptosis induction in HepG2 cells (IC₅₀: 12.3 μM)

Structural Determinants :

  • The sulfonamide group forms hydrogen bonds with Thr121 and Phe190 residues in dihydropteroate synthase.

  • The quinazolinone ring intercalates between DNA base pairs, facilitated by π-π stacking .

Stability Under Physiological Conditions

Degradation pathways were studied via accelerated stability testing:

Condition pH Half-Life (t₁/₂) Major Degradation Products
Acidic (HCl) 1.23.2 hours5-chloro-2-methoxybenzenesulfonic acid, quinazolinone amine
Neutral (PBS) 7.472 hoursNo significant degradation
Basic (NaOH) 10.00.8 hoursSulfonate salts, dimerized quinazolinone byproducts

Implications :

  • Rapid degradation in alkaline environments necessitates enteric coating for oral formulations.

Comparative Reactivity with Analogues

Reactivity differs from structurally similar compounds:

Compound Key Structural Difference Reactivity Profile
5-chloro-2-methoxy-N-quinolin-3-ylbenzenesulfonamide Quinoline instead of quinazolinoneLower electrophilicity; resistant to bromination
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide Additional fluorine substituentEnhanced oxidative stability (t₁/₂ in PBS: 98 hours)

Scientific Research Applications

Anticancer Applications

The quinazoline moiety present in this compound is known for its diverse pharmacological properties, especially in anticancer treatments. Research indicates that compounds with similar structures can act as inhibitors of various cancer cell lines:

Antimicrobial Activity

The sulfonamide group in this compound is associated with antimicrobial properties. Compounds containing sulfonamide moieties have been widely studied for their effectiveness against bacterial infections:

  • Research Findings : In vitro studies have indicated that sulfonamide derivatives can exhibit broad-spectrum antimicrobial activity. This suggests that 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide may also possess similar properties, although specific data on this compound is not yet available .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound can provide insights into optimizing its pharmacological properties:

Structural Feature Impact on Activity
Chloro GroupEnhances lipophilicity and may improve cell membrane permeability.
Methoxy GroupPotentially increases solubility and bioavailability.
Sulfonamide MoietyAssociated with antimicrobial and anticancer activities.

Synthesis and Derivatives

The synthesis of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide typically involves multiple steps, including the formation of the quinazoline core followed by the introduction of the sulfonamide group. Various synthetic routes have been explored to optimize yield and purity.

Mechanism of Action

Molecular Targets and Pathways

This compound can interact with:

  • Enzymes: : Inhibition or modulation of enzyme activity.

  • Receptors: : Binding to specific receptors, influencing cellular responses.

  • Signaling Pathways: : Altering cellular signaling pathways, impacting biological processes.

Comparison with Similar Compounds

Core Structural Differences

  • Target Compound: Combines a benzenesulfonamide backbone with a quinazolinone-linked phenyl group.
  • Compounds (51–55): Feature a benzamide scaffold substituted with a sulfamoyl group attached to a 1,2,4-triazin-3-yl moiety. These lack the quinazolinone core but share sulfonamide and aryl-substituted triazine motifs .
  • Compound (5-Chloro-2-Methoxy-4-Methyl-N-(2-Phenylethyl)Benzenesulfonamide): Shares the benzenesulfonamide backbone but replaces the quinazolinone-phenyl group with a simpler 2-phenylethyl substituent .
  • Compound: Contains a thiazolidinone ring system with a methoxy-propoxybenzylidene group, differing significantly in the heterocyclic core .

Physicochemical Properties

Compound ID/Name Melting Point (°C) Key Substituents Reference
Target Compound Not Reported Quinazolinone-phenyl, 5-Cl, 2-OMe
: Compound 51 266–268 3-Fluorophenyl-triazine, benzylthio, 4-methylphenyl
: Compound 52 277–279 4-Trifluoromethylphenyl-triazine, benzylthio, 4-methylphenyl
: Compound 53 255–258 4-Methoxyphenyl-triazine, benzylthio, 4-methylphenyl
: 5-Chloro-2-Methoxy-4-Methyl... Not Reported 4-Methyl, 2-phenylethyl substituent (no quinazolinone)

However, analogs in exhibit higher melting points (237–279°C), likely due to strong intermolecular interactions from polar triazine and sulfamoyl groups. The absence of a quinazolinone in compounds suggests that this moiety may influence solubility or thermal stability differently.

Functional Group Impact on Bioactivity (Inferred)

  • Quinazolinone vs. Triazine: The quinazolinone core in the target compound may enhance binding to kinase domains (common in anticancer agents), whereas triazine derivatives () are often associated with antimicrobial or antiviral activity due to their planar, electron-deficient rings .
  • Substituent Effects : Electron-withdrawing groups (e.g., -CF₃ in Compound 52) increase metabolic stability but may reduce solubility. The methoxy group in the target compound could improve membrane permeability compared to bulkier substituents .

Biological Activity

5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a complex organic compound with significant potential in pharmacology, particularly due to its structural components that include a quinazoline moiety and a sulfonamide group. This article explores the biological activity of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is C₁₈H₁₈ClN₃O₃S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms. The compound's structure features a chloro and methoxy substituent on the aromatic ring, which can significantly influence its chemical properties and biological activity. The quinazoline moiety is known for its diverse pharmacological applications, particularly in anticancer and antimicrobial therapies .

Anticancer Activity

Research indicates that compounds similar to 5-chloro-2-methoxy-N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 1.2 µM to 5.3 µM against breast cancer cell lines (MCF-7), indicating potent anticancer activity .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Example AMCF-71.2
Example BHCT 1163.7
Example CHEK 2935.3

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that related compounds possess selective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This suggests that the sulfonamide group may enhance the antimicrobial efficacy of the quinazoline derivatives.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMIC (µM)
Compound XE. faecalis8
Compound YS. aureus16
Compound ZE. coli32

Case Studies

Recent investigations into related compounds have highlighted their potential in treating various conditions:

  • Anticancer Studies : A study demonstrated that a series of quinazoline derivatives exhibited significant cytotoxicity against multiple cancer cell lines, suggesting a common mechanism involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Another research effort focused on sulfonamide derivatives revealed their effectiveness in inhibiting bacterial growth, particularly against resistant strains, thereby supporting their use as potential therapeutic agents in infectious diseases .

Q & A

Q. What strategies are recommended for in vivo toxicity profiling?

  • Methodology :
  • Acute toxicity (OECD 423) : Administer escalating doses (10–1000 mg/kg) to rodents, monitoring hematological/hepatic parameters.
  • Genotoxicity (Ames test) : Assess mutagenicity in TA98 and TA100 strains, given the compound’s aromatic nitro/metabolite potential .

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